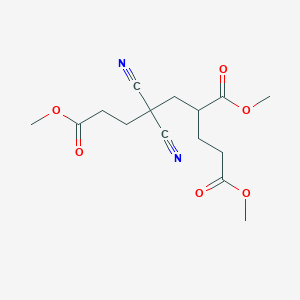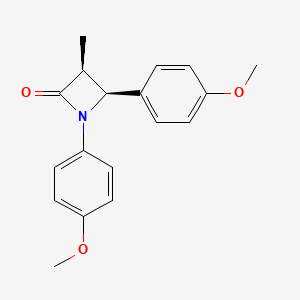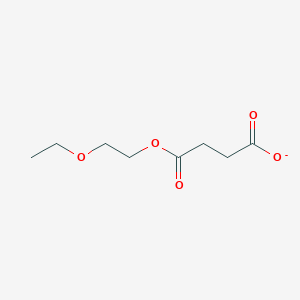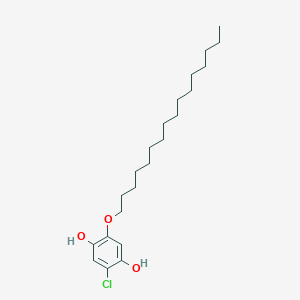
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate is a complex organic compound with the molecular formula C14H15N3O6. This compound is characterized by the presence of three ester groups, two cyano groups, and a heptane backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5,5-dicyanoheptane-1,3,7-tricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups using reagents such as sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Ester derivatives and amides.
Scientific Research Applications
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The cyano groups can be converted to amines, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Similar in having three ester groups but differs in the aromatic ring structure.
Trimethyl 1,2,4-benzenetricarboxylate: Another tricarboxylate ester with a different substitution pattern on the benzene ring.
Uniqueness
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate is unique due to its heptane backbone and the presence of both ester and cyano groups, which provide a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
151585-46-5 |
|---|---|
Molecular Formula |
C15H20N2O6 |
Molecular Weight |
324.33 g/mol |
IUPAC Name |
trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate |
InChI |
InChI=1S/C15H20N2O6/c1-21-12(18)5-4-11(14(20)23-3)8-15(9-16,10-17)7-6-13(19)22-2/h11H,4-8H2,1-3H3 |
InChI Key |
KIKULFWMQYWMIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(CC(CCC(=O)OC)(C#N)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)

![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)




![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)

